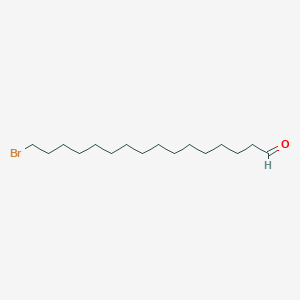
16-Bromohexadecanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-Bromohexadecanal is an organic compound with the molecular formula C16H31BrO It is a brominated fatty aldehyde, which means it contains a bromine atom attached to a long carbon chain ending in an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
16-Bromohexadecanal can be synthesized through several methods. One common approach involves the bromination of hexadecanal. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the carbon chain .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce reaction times compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
16-Bromohexadecanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium azide (NaN3) can replace the bromine with an azide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products Formed
Oxidation: 16-Bromohexadecanoic acid.
Reduction: 16-Bromohexadecanol.
Substitution: 16-Azidohexadecanal.
Scientific Research Applications
16-Bromohexadecanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of surfactants and other specialty chemicals.
Medicine: Research into brominated compounds has explored their potential as therapeutic agents, particularly in targeting specific enzymes or pathways in disease processes.
Industry: It is used in the production of specialty chemicals and materials, including lubricants and coatings.
Mechanism of Action
The mechanism by which 16-Bromohexadecanal exerts its effects involves its reactivity with nucleophiles. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. This can lead to the formation of various adducts with biomolecules, such as proteins and nucleic acids. The aldehyde group can also form Schiff bases with amines, further contributing to its reactivity .
Comparison with Similar Compounds
Similar Compounds
2-Bromohexadecanal: Another brominated fatty aldehyde with similar reactivity but different positional isomerism.
16-Bromo-1-hexadecanol: A brominated fatty alcohol with different functional groups but similar carbon chain length.
Uniqueness
16-Bromohexadecanal is unique due to its specific position of the bromine atom and the presence of an aldehyde group. This combination of functional groups provides distinct reactivity patterns compared to other brominated fatty compounds, making it valuable for specific applications in research and industry.
Properties
CAS No. |
651034-07-0 |
|---|---|
Molecular Formula |
C16H31BrO |
Molecular Weight |
319.32 g/mol |
IUPAC Name |
16-bromohexadecanal |
InChI |
InChI=1S/C16H31BrO/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18/h16H,1-15H2 |
InChI Key |
PABAMJXRLYUGAA-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCC=O)CCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



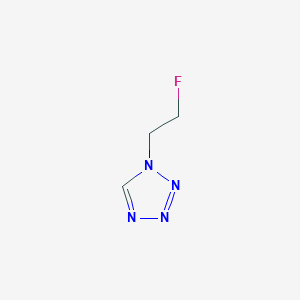
![2-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxyethyl acetate](/img/structure/B12593473.png)
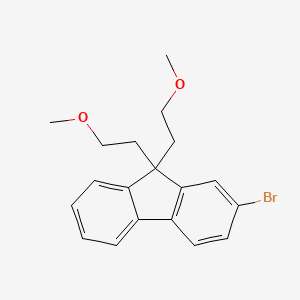
![1-Propanesulfonic acid, 3-[[4'-(decyloxy)[1,1'-biphenyl]-4-yl]oxy]-](/img/structure/B12593485.png)
![[2-(Heptan-3-yl)-1,3-oxazolidine-4,4-diyl]dimethanol](/img/structure/B12593489.png)
![1,3,3-Trimethyl-5'-nitro-1,3-dihydrospiro[indole-2,2'-pyran]](/img/structure/B12593502.png)
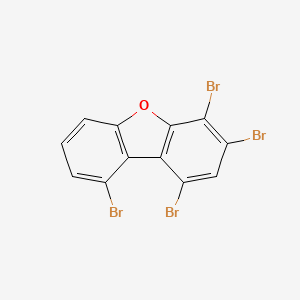
![Azuleno[2,1-b]thiophene, 2,9-dibromo-](/img/structure/B12593536.png)
![2-Thiophenesulfonamide, 5-chloro-N-[1-(4-fluorophenyl)ethyl]-4-nitro-](/img/structure/B12593537.png)
![3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;dihydrochloride](/img/structure/B12593540.png)
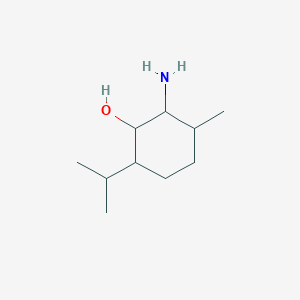
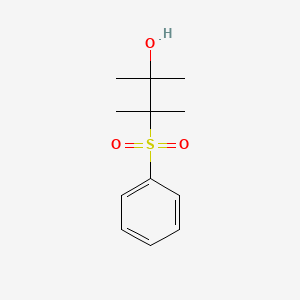
![Propanedioic acid, [(1S)-1-(nitromethyl)hexyl]-, diethyl ester](/img/structure/B12593561.png)
